molecular formula C12H12N6O5 B4893732 2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B4893732
M. Wt: 320.26 g/mol
InChI Key: XZZUGCXCJKWUKD-UHFFFAOYSA-N
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Description

2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and dinitro groups, and an acetamide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro groups. The methyl group is then introduced via alkylation. The final step involves the formation of the acetamide linkage by reacting the pyrazole derivative with a pyridine-containing acetamide precursor under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the pyrazole ring play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s catalytic mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to the presence of both a pyrazole ring and a pyridine ring, which confer distinct chemical and biological properties. Its combination of nitro groups and an acetamide linkage also contributes to its versatility in various applications .

Properties

IUPAC Name

2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O5/c1-8-11(17(20)21)12(18(22)23)15-16(8)7-10(19)14-6-9-3-2-4-13-5-9/h2-5H,6-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZUGCXCJKWUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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